4-(3-Methyl-piperidin-1-yl)-piperidine CAS number and molecular weight
4-(3-Methyl-piperidin-1-yl)-piperidine CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 4-(3-Methyl-piperidin-1-yl)-piperidine , a specialized diamine scaffold used in medicinal chemistry.
A Critical Bipiperidine Scaffold for GPCR and Kinase Inhibitor Design
Chemical Identity & Core Properties
This compound belongs to the 1,4'-bipiperidine class, characterized by two piperidine rings linked via a nitrogen-carbon bond.[1] The "3-methyl" substitution on the tertiary amine ring introduces chirality and lipophilicity, making it a valuable building block for modulating the physicochemical properties of drug candidates.[1]
Key Identifiers
| Property | Specification |
| Chemical Name | 4-(3-Methyl-piperidin-1-yl)-piperidine |
| IUPAC Name | 3-Methyl-1,4'-bipiperidine |
| CAS Number (Free Base) | 551923-14-9 |
| CAS Number (2HCl Salt) | 749860-68-2 |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol (Free Base) 255.23 g/mol (Dihydrochloride) |
| SMILES | CC1CCCN(C1)C2CCNCC2 |
| Chirality | Contains one chiral center at C3 of the N-substituted ring.[2] Typically supplied as a racemate unless specified as (R) or (S).[1] |
Physicochemical Profile[1]
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Basicity (pKa): The molecule contains two basic centers.[1] The secondary amine (piperidine NH) typically has a pKa ~11.0, while the tertiary amine (N-substituted) has a pKa ~8-9.[1]
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LogP (Predicted): ~1.4 (Moderate lipophilicity, suitable for CNS penetration).[1]
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Physical State: Viscous oil or low-melting solid (Free Base); White crystalline solid (HCl salt).[1]
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing 4-(3-Methyl-piperidin-1-yl)-piperidine relies on Reductive Amination . This route is preferred over direct alkylation due to higher yields and the avoidance of over-alkylation byproducts.[1]
Reaction Scheme (Graphviz)
The following diagram illustrates the two-step synthesis starting from commercially available N-Boc-4-piperidone.
Figure 1: Two-step synthesis via reductive amination and Boc-deprotection.
Detailed Experimental Protocol
Step 1: Reductive Amination
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Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) and 3-methylpiperidine (1.1 eq) in 1,2-dichloroethane (DCE).
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Catalysis: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
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Reduction: Cool to 0°C and add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity.[1]
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Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] The intermediate (Boc-protected diamine) is often used directly or purified via silica chromatography (MeOH/DCM).[1]
Step 2: Boc-Deprotection
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Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1).
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Reaction: Stir at room temperature for 2–4 hours until TLC shows consumption of the starting material.
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Isolation:
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For HCl Salt: Concentrate in vacuo and triturate with diethyl ether to obtain the dihydrochloride salt (CAS 749860-68-2).
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For Free Base: Basify the residue with 1N NaOH (pH > 12) and extract with DCM/Isopropanol (3:1).[1] Dry and concentrate to yield the free base (CAS 551923-14-9).
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Applications in Drug Discovery
The 4-(3-Methyl-piperidin-1-yl)-piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a robust linker and pharmacophore modulator.
Structural Functionality (Graphviz)
This diagram explains how the scaffold connects different domains of a drug molecule.[1]
Figure 2: Functional decomposition of the scaffold for SAR (Structure-Activity Relationship) studies.
Therapeutic Areas
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GPCR Ligands (Adrenoreceptors): Derivatives of this scaffold have been cited in patents for Alpha-2C Adrenergic Receptor inhibitors, used in treating cognitive disorders and neuropathic pain [1].[1] The bipiperidine core mimics the flexible ethylenediamine linker found in many neurotransmitters.[1]
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Kinase Inhibitors: The scaffold provides a rigid yet soluble linker that can extend into the solvent-exposed region of a kinase ATP-binding pocket.[1] The secondary amine allows for easy attachment to heterocycles (e.g., pyrimidines, quinolines).[1]
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Library Synthesis: Due to the distinct reactivity of the secondary vs. tertiary amine, this molecule is ideal for High-Throughput Screening (HTS) libraries.[1] The secondary amine can be derivatized with thousands of electrophiles (acyl chlorides, sulfonyl chlorides) to rapidly generate diversity.[1]
Handling & Safety Profile
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Hazards: As a secondary amine/diamine, it is likely Corrosive (Skin Corr.[1] 1B) and an Irritant .[1]
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Storage:
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Solubility:
References
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GuideChem. (n.d.).[1] 4-(3-Methyl-piperidin-1-yl)-piperidine CAS 551923-14-9.[3][4][5] Retrieved from [1]
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MolCore. (n.d.).[1] 4-(3-Methyl-piperidin-1-yl)-piperidine Product Entry. Retrieved from [1]
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Google Patents. (2021).[1][6] WO2021089683A1 - Inhibitors of adrenoreceptor adrac2.[1][6] Retrieved from
-
CymitQuimica. (n.d.).[1] Secondary Amines: 4-(3-Methyl-piperidin-1-yl)-piperidine. Retrieved from [1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 1-(Piperidin-4-ylmethyl)piperidine | C11H22N2 | CID 12802905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. m.chem960.com [m.chem960.com]
- 5. Page loading... [guidechem.com]
- 6. WO2021089683A1 - Inhibitors of adrenoreceptor adrac2 - Google Patents [patents.google.com]
